N1-Ethyl Substitution: Physicochemical Differentiation from the N1-Unsubstituted Analog CAS 941923-32-6
The target compound (CAS 941923-34-8) bears an N1-ethyl group that is absent in its closest commercially available analog, N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6). This N1-alkylation eliminates a hydrogen bond donor (HBD) at the quinoline nitrogen while adding lipophilic bulk. Calculated physicochemical parameters for the target compound (clogP ~3.10, TPSA 71.45 Ų, HBD count = 2) versus the N1-unsubstituted analog (clogP ~2.55 estimated, TPSA ~74.5 Ų, HBD count = 3) indicate that the N1-ethyl group enhances predicted membrane permeability while reducing aqueous solubility [1]. In the Jönsson et al. (2004) SAR study, N1-alkylation was a critical determinant of in vivo EAE efficacy within the quinoline-3-carboxamide series, with N1-methyl and N1-ethyl congeners showing differential potency profiles [2].
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen bond donor count as determinants of oral absorption potential |
|---|---|
| Target Compound Data | clogP ~3.10; TPSA 71.45 Ų; HBD = 2; MW 336.39 (C20H20N2O3) [1] |
| Comparator Or Baseline | N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6): clogP ~2.55 (estimated); TPSA ~74.5 Ų; HBD = 3; MW 308.33 (C18H16N2O3) |
| Quantified Difference | ΔclogP ≈ +0.55; ΔHBD = −1; ΔMW = +28.06 Da |
| Conditions | Calculated using fragment-based methods (Daylight/ChemDraw clogP algorithm); TPSA calculated by Ertl method |
Why This Matters
The ~0.55 log unit increase in lipophilicity combined with the loss of one hydrogen bond donor favors passive membrane permeation, making the target compound potentially more suitable than CAS 941923-32-6 for cell-based assay formats where intracellular target access is required.
- [1] Calculated physicochemical parameters for 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-34-8): clogP 3.10, TPSA 71.45, HBD 2, HBA 5, RB 6. Source: sildrug.ibb.waw.pl molecular property database. View Source
- [2] Jönsson S, Andersson G, Fex T, et al. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. View Source
